molecular formula C32H22FNO B4296681 3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenylbenzo[f]quinoline

3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenylbenzo[f]quinoline

Cat. No.: B4296681
M. Wt: 455.5 g/mol
InChI Key: LXPLMTNMGVSYFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenylbenzo[f]quinoline, also known as FBQ or compound 1, is a synthetic organic compound that has been gaining attention in the scientific community due to its potential applications in cancer research.

Mechanism of Action

3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenylbenzo[f]quinoline has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. By inhibiting this enzyme, this compound can induce DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have low toxicity in normal cells and tissues, making it a potentially safer alternative to traditional chemotherapy drugs. However, more research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of 3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenylbenzo[f]quinoline is its potential selectivity for cancer cells, which can reduce the risk of harming healthy cells. However, this compound has low solubility in water, which can make it difficult to administer in lab experiments.

Future Directions

Future research on 3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenylbenzo[f]quinoline could focus on improving its solubility and bioavailability, as well as investigating its potential applications in other types of cancer. Additionally, studies could explore the use of this compound in combination with other anti-cancer drugs to enhance its effectiveness.

Scientific Research Applications

3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenylbenzo[f]quinoline has been studied for its potential anti-cancer properties, particularly in breast cancer. In vitro studies have shown that this compound can inhibit the growth of breast cancer cells by inducing cell cycle arrest and apoptosis. In vivo studies on mice have also shown promising results, with this compound reducing tumor growth and increasing survival rates.

Properties

IUPAC Name

3-[4-[(2-fluorophenyl)methoxy]phenyl]-1-phenylbenzo[f]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H22FNO/c33-29-13-7-5-11-25(29)21-35-26-17-14-24(15-18-26)31-20-28(22-8-2-1-3-9-22)32-27-12-6-4-10-23(27)16-19-30(32)34-31/h1-20H,21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXPLMTNMGVSYFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC3=C2C4=CC=CC=C4C=C3)C5=CC=C(C=C5)OCC6=CC=CC=C6F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H22FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.